molecular formula C17H33NOSSn B8068125 butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)

butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)

Cat. No.: B8068125
M. Wt: 418.2 g/mol
InChI Key: HHAYVLNCAYNUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)" consists of three key components:

  • Butane: A saturated hydrocarbon (C₄H₁₀) commonly used as a solvent or fuel component .
  • 2-Ethoxy-5H-1,3-thiazol-5-ide: A heterocyclic thiazole derivative with an ethoxy substituent, acting as a ligand via its deprotonated nitrogen or sulfur atoms.
  • Tin(4+): A Sn⁴⁺ ion, which forms coordination complexes with organic ligands, often utilized in catalysis or materials science .

This compound likely represents an organotin(IV) complex where the thiazolide ligand and butane-derived groups coordinate to the tin center. Such complexes are notable for their structural diversity and applications in industrial chemistry .

Properties

IUPAC Name

butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAYVLNCAYNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CCOC1=NC=[C-]S1.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) typically involves the coordination of tin(4+) ions with a pre-synthesized thiazole derivative. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as dichloromethane or toluene. The process may involve the following steps:

    Synthesis of 2-ethoxy-5H-1,3-thiazole: This can be achieved by reacting ethyl bromide with thioamide under basic conditions.

    Coordination with tin(4+): The thiazole derivative is then reacted with a tin(4+) salt, such as tin(IV) chloride, in the presence of a coordinating solvent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The tin(4+) ion can be reduced to lower oxidation states using reducing agents.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced tin complexes.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to coordinate with various biomolecules.

    Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) involves its ability to coordinate with various molecular targets. The tin(4+) ion can interact with electron-rich sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Organotin Complexes
Compound Ligand Type Tin Oxidation State Key Functional Groups Reference
Butane;2-ethoxy-thiazolide;tin(4+) Thiazolide + butane +4 Ethoxy, thiazole ring Hypothetical
Butane,N,N-dimethylcarbamodithioate;tin(4+) Carbamodithioate + butane +4 Carbamodithioate, butane
Tributyltin fluoride Butyl groups + fluoride +4 Butyl chains, fluoride
Tetrasilabicyclo[1.1.0]butane Silicon-bridged bicyclo +4 (in Sn analogs) Bicyclobutane framework

Key Observations :

  • Butane may act as a co-ligand or counterion, contrasting with the fully organic ligands in tributyltin fluoride or bicyclobutane systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point Solubility (Water) Stability Reactivity Notes
Butane;2-ethoxy-thiazolide;tin(4+) Not reported Likely low High (Sn⁴⁺ complexes are stable) Ethoxy group may enhance solubility in polar solvents
Butane,N,N-dimethylcarbamodithioate;tin(4+) N/A Moderate Moderate (ligand degradation risk) Carbamodithioate ligands prone to hydrolysis
Tributyltin fluoride ~350°C Insoluble High (but environmentally toxic) Bioaccumulative; regulated
Tetrasilabicyclo[1.1.0]butane Not reported Low Thermally stable Unique isomerization pathways

Analysis :

  • The ethoxy-thiazolide ligand likely improves solubility in organic solvents compared to purely aliphatic organotins like tributyltin fluoride.
  • Stability is influenced by the strong Sn–N/S bonds in thiazolide complexes, contrasting with hydrolytically sensitive carbamodithioates .

Biological Activity

The compound butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) is an organotin compound that has garnered interest in various fields, particularly in biological research due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on synthesis, mechanisms of action, and empirical studies.

Structure and Composition

The compound consists of a butane backbone, an ethoxy group, a thiazole ring, and a tin(IV) ion. The presence of the tin ion is significant as it can influence the compound's reactivity and interaction with biological systems.

Synthesis

Synthesis typically involves the reaction of butane with 2-ethoxy-5H-1,3-thiazol-5-ide in the presence of tin(IV) precursors. This can be achieved through various methods including:

  • Catalytic reactions : Utilizing metal catalysts to enhance yields.
  • Controlled conditions : Adjusting temperature and solvent environments to favor desired product formation.

The biological activity of butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) is primarily attributed to its interaction with cellular targets. The tin(IV) center can coordinate with various biomolecules, potentially leading to:

  • Enzyme inhibition : Binding to active sites of enzymes.
  • Cellular signaling disruption : Affecting pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that organotin compounds exhibit antimicrobial properties. In one study, butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+) was tested against various bacterial strains and demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis triggered by oxidative stress and mitochondrial dysfunction. For example, treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method.
    • Results : Zones of inhibition were observed, indicating effective antimicrobial activity.
  • Case Study 2: Cytotoxicity on Cancer Cells
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : Significant reduction in cell viability was noted at higher concentrations of the compound.

Biological Activity Summary

Activity TypeTest Organism/Cell LineMethodologyOutcome
AntimicrobialE. coliDisc diffusionInhibition zones observed
AntimicrobialS. aureusDisc diffusionInhibition zones observed
CytotoxicityBreast cancer cellsMTT assayReduced cell viability

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityCytotoxicity
Butane;2-ethoxy-5H-1,3-thiazol-5-ide;tin(4+)YesYes
Tributyl(1-ethoxyvinyl)tinYesModerate
Other organotin compoundsVariesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.